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Executive Summary
Celangulin V, a natural sesquiterpene polyol ester isolated from the Chinese bittersweet plant

(Celastrus angulatus), has demonstrated significant insecticidal properties, particularly against

lepidopteran pests[1][2]. Its complex structure and potent bioactivity have made it a subject of

interest for developing novel botanical insecticides[3][4]. Understanding the precise molecular

target and mechanism of action is crucial for its development and optimization. This technical

guide provides an in-depth overview of the experimental strategies employed to identify and

validate the molecular targets of Celangulin V, focusing on the core methodologies,

quantitative data, and the resulting elucidation of its signaling pathway. The primary molecular

target has been identified as the Vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for

maintaining cellular homeostasis in insect midgut cells[1][5][6].

Primary Molecular Target: Vacuolar-type H+-ATPase
(V-ATPase)
The principal molecular target of Celangulin V is the V-ATPase enzyme located in the apical

membranes of midgut cells in susceptible insects, such as the oriental armyworm (Mythimna

separata)[5][7]. V-ATPases are multi-subunit ATP-dependent proton pumps essential for

energizing membranes and maintaining steep pH gradients, which are vital for nutrient

absorption and overall gut physiology in insects[5].
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Initial screening through affinity chromatography identified eight potential binding proteins, with

V-ATPase being the most probable target based on the insecticidal symptoms[1][6].

Subsequent studies have confirmed that Celangulin V directly interacts with several subunits

of the V-ATPase complex:

V-ATPase H Subunit: The H subunit was the first to be validated as a direct binding site for

Celangulin V through affinity chromatography and mass spectrometry[5]. Molecular docking

studies further support a stable binding interaction within an interdomain cleft of the H

subunit[3][7].

V-ATPase A and B Subunits: Further investigation revealed that Celangulin V also targets

the catalytic V1 domain of the enzyme, specifically the A and B subunits[7][8]. It acts as a

competitive inhibitor at the ATP binding site on the AB subunit complex, directly preventing

ATP hydrolysis[7][8].

V-ATPase a Subunit: The V-ATPase subunit 'a' has also been identified as a binding partner

for Celangulin V[7][8].

A secondary, though less pronounced, target has been suggested to be the Na+/K+-ATPase,

where Celangulin V demonstrated some inhibitory effects, albeit weaker than its analogue,

Celangulin IV[9].

Mechanism of Action and Signaling Pathway
The insecticidal action of Celangulin V is triggered by its inhibition of the midgut V-ATPase.

This interference sets off a cascade of physiological disruptions leading to cell death and

mortality.

Binding and Inhibition: Celangulin V binds to multiple V-ATPase subunits (primarily H, A,

and B) on the apical membrane of insect midgut goblet cells[5][7][8].

Inhibition of ATP Hydrolysis: By competitively binding to the ATP site on the AB subunit

complex, Celangulin V blocks the hydrolysis of ATP, the energy source for the proton

pump[7].

Disruption of Proton Gradient: The inhibition of V-ATPase activity halts the pumping of H+

ions from the cytoplasm into the midgut lumen. This disrupts the steep pH gradient and the
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associated transmembrane potential difference (Vam)[5].

Ion Homeostasis Collapse: The V-ATPase works in concert with a K+/H+ antiporter to

maintain high intracellular K+ concentrations. The failure of the proton pump leads to a

collapse of ion homeostasis and affects nutrient transport mechanisms[5].

Cellular Damage: The sustained disruption of ionic and pH gradients causes irreversible

damage to the midgut cells, leading to cytoplasm leakage, lysis, and ultimately, the death of

the insect[4][5].
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Caption: Signaling pathway of Celangulin V's insecticidal action.
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Experimental Protocols for Target Identification
The identification of V-ATPase as the primary target of Celangulin V was accomplished

through a combination of proteomic, biochemical, and electrophysiological techniques.

Affinity Chromatography for Binding Protein Separation
Affinity chromatography was the pivotal method used to isolate proteins from the insect midgut

that physically bind to Celangulin V[1][6].

Methodology:

Ligand Synthesis: A derivative of Celangulin V, the Celangulin V-6-aminoacetic acid ester,

was synthesized to provide a functional group for coupling to the chromatography matrix.

This modification was confirmed not to affect insecticidal activity[1].

Affinity Matrix Preparation: The synthesized ligand was covalently coupled to a CNBr-

activated Sepharose 4B resin. This creates a stationary phase with Celangulin V as the bait.

Protein Extraction: Total proteins were extracted from the midgut tissue of Mythimna

separata larvae.

Chromatographic Separation:

The midgut protein extract was loaded onto the Celangulin V-Sepharose 4B column.

Non-binding proteins were washed from the column using a binding buffer.

Specifically bound proteins were then eluted from the column using a solution containing

free Celangulin V, which competes with the immobilized ligand for protein binding sites.

Protein Identification: The eluted protein fractions were collected, separated by SDS-PAGE,

and the resulting protein bands were excised. The proteins were identified using Liquid

Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF-MS)[1][5].
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Caption: Workflow for Celangulin V binding protein identification.
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V-ATPase Activity Assay
To confirm that binding resulted in functional inhibition, V-ATPase enzyme activity was

measured in the presence of Celangulin V[5].

Methodology:

Enzyme Preparation: Microsomal fractions rich in V-ATPase were prepared from the midguts

of M. separata larvae.

Assay Reaction: The reaction mixture contained the enzyme preparation, ATP as a

substrate, and specific ions (e.g., Mg2+, K+). The reaction was initiated by adding ATP.

Inhibitor Treatment: Test groups were incubated with varying concentrations of Celangulin V.

A known V-ATPase inhibitor, bafilomycin A1, was used as a positive control[5].

Activity Measurement: Enzyme activity was determined by measuring the amount of

inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like

the Bradford assay.

Inhibition Calculation: The inhibition ratio was calculated by comparing the enzyme activity in

the presence of Celangulin V to the activity in the control (DMSO) group.

Electrophysiological Measurement of Membrane
Potential
The physiological consequence of V-ATPase inhibition on the midgut cell membrane was

quantified by measuring changes in transmembrane potential[5].

Methodology:

Insect Preparation: Sixth-instar larvae of M. separata were force-fed with Celangulin V.

Midgut Isolation: The midgut was dissected and mounted in a perfusion chamber.

Microelectrode Placement: Glass microelectrodes were used to impale the midgut cells to

measure the apical membrane potential (Vam) and the basolateral membrane potential

(Vbm).
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Data Recording: Potential differences were recorded over time (up to 12 hours) to observe

the depolarization caused by Celangulin V ingestion compared to control treatments[5].

Quantitative Data Summary
The following tables summarize the key quantitative findings from the molecular target

identification studies of Celangulin V.

Table 1: Bioactivity and Binding Affinity

Parameter Value Organism/System Reference

LD₅₀ of Ligand¹ 1.33 µg/mg M. separata [1]

Inhibition Constant

(Ki)
10.0 µM

Recombinant V-

ATPase AB Complex
[7]

Michaelis Constant

(Km)²
268 µM

Recombinant V-

ATPase AB Complex
[7]

¹ For Celangulin V-6-aminoacetic acid ester used in affinity chromatography. ² For ATP

hydrolysis by the V-ATPase AB complex.

Table 2: V-ATPase Enzyme Inhibition

Compound Concentration Inhibition Ratio (%) Reference

Celangulin V 100 µmol/L 11.80% [5]

Celangulin V 200 µmol/L 23.41% [5]

| Bafilomycin A1 (Control) | - | 46.05% |[5] |

Table 3: Effect on Midgut Apical Membrane Potential (Vam)
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Time After Ingestion Vam (mV) (Mean ± SD) Reference

0 h (Control) -79.30 ± 7.96 [5]

2 h -61.02 ± 12.07 [5]

4 h -59.47 ± 12.54 [5]

6 h -51.78 ± 13.02 [5]

8 h -35.47 ± 10.23 [5]

| 12 h | -32.18 ± 12.44 |[5] |

Conclusion
A multi-pronged approach combining affinity-based proteomics, enzyme kinetics, and

electrophysiology has successfully identified and validated the V-ATPase as the primary

molecular target of the natural insecticide Celangulin V. The compound binds to multiple

subunits of the enzyme, competitively inhibiting ATP hydrolysis and leading to a catastrophic

failure of ion and pH homeostasis in the insect midgut. This detailed understanding of its

molecular target and mechanism of action provides a solid foundation for the rational design

and structural optimization of new, potent insecticides based on the Celangulin V scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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